molecular formula C18H20FN3O4 B609996 PF-06650833 CAS No. 1817626-54-2

PF-06650833

カタログ番号: B609996
CAS番号: 1817626-54-2
分子量: 361.4 g/mol
InChIキー: JKDGKIBAOAFRPJ-ZBINZKHDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PF-06650833 is a highly potent and selective small-molecule inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). This compound has shown significant promise in blocking inflammation in preclinical models of rheumatic diseases and in humans enrolled in clinical trials .

準備方法

The synthetic routes and reaction conditions for PF-06650833 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts under controlled conditions . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity, although specific details are proprietary.

化学反応の分析

PF-06650833 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

PF-06650833 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

PF-06650833 exerts its effects by selectively inhibiting IRAK4, a kinase involved in the signaling pathways of the interleukin-1 receptor and Toll-like receptors. This inhibition blocks the production of inflammatory cytokines such as type I interferons, interleukin-6, tumor necrosis factor, interleukin-1, and interleukin-12, which are key drivers of autoimmune and inflammatory diseases .

類似化合物との比較

PF-06650833 is unique in its high potency and selectivity for IRAK4. Similar compounds include:

生物活性

PF-06650833 is a potent and selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a significant role in the signaling pathways of various inflammatory diseases, including rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). This article provides an overview of the biological activity of this compound, summarizing key research findings, pharmacological effects, and clinical trial data.

This compound inhibits IRAK4, which is crucial in the Toll-like receptor (TLR) signaling pathway that mediates immune responses. By blocking IRAK4, this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby modulating the immune response in autoimmune conditions.

Pharmacological Profile

Key Characteristics:

  • IC50: 2 nM for IRAK4 inhibition .
  • Bioavailability: Orally bioavailable with favorable pharmacokinetics .
  • Safety Profile: Generally well-tolerated in clinical trials with mild adverse effects like headache and gastrointestinal disorders .

Phase I Trials

Two phase I clinical trials evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound:

  • Single Ascending Dose (SAD) Study (NCT02224651) :
    • Doses ranged from 1 to 6000 mg.
    • No serious adverse events were reported.
    • Food intake influenced absorption rates but did not affect overall exposure significantly.
  • Multiple Ascending Dose (MAD) Study (NCT02485769) :
    • Doses ranged from 25 to 750 mg twice daily.
    • A sustained decrease in serum high-sensitivity C-reactive protein was observed at doses ≥250 mg, indicating anti-inflammatory effects .

In Vitro Effects

This compound has demonstrated significant effects on various immune cells:

  • Neutrophils : Inhibition of interferon-induced responses in neutrophils from SLE patients was observed when treated with this compound .
  • B Cells : The compound inhibited plasmablast differentiation and cytokine production in human B cells stimulated with R848 .

In Vivo Models

This compound has been tested in several animal models:

  • Rheumatoid Arthritis Model :
    • Lewis rats immunized with collagen showed reduced paw swelling and body weight changes when treated with this compound compared to controls .
  • Systemic Lupus Erythematosus Model :
    • BALB/c mice treated with pristane exhibited reduced anti-dsDNA antibody levels and improved kidney pathology upon administration of this compound .

Summary of Findings

Study TypeKey Findings
Phase I TrialsWell tolerated; no serious AEs; significant pharmacodynamic effects observed at higher doses.
In Vitro StudiesInhibited TNF-α secretion and interferon-induced responses; affected B cell maturation.
In Vivo StudiesReduced inflammation in RA and SLE models; improved clinical parameters.

特性

IUPAC Name

1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-3-10-13(22-17(24)15(10)19)8-26-18-11-7-14(25-2)12(16(20)23)6-9(11)4-5-21-18/h4-7,10,13,15H,3,8H2,1-2H3,(H2,20,23)(H,22,24)/t10-,13+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDGKIBAOAFRPJ-ZBINZKHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(NC(=O)C1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@H](NC(=O)[C@H]1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817626-54-2
Record name Zimlovisertib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1817626542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-06650833
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15143
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-Isoquinolinecarboxamide, 1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxy-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZIMLOVISERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3F315JJXI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-06650833
Reactant of Route 2
Reactant of Route 2
PF-06650833
Reactant of Route 3
PF-06650833
Reactant of Route 4
PF-06650833
Reactant of Route 5
Reactant of Route 5
PF-06650833
Reactant of Route 6
PF-06650833

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。